molecular formula C9H12FNO2 B13031603 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

Cat. No.: B13031603
M. Wt: 185.20 g/mol
InChI Key: MTZMSHWWWQFRBU-CDUCUWFYSA-N
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Description

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For example, the Sharpless asymmetric dihydroxylation can be employed to introduce the hydroxyl group with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and fluorophenols, such as:

Uniqueness

What sets 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol, also known by its CAS number 1270045-32-3, is a chiral organic compound with significant biological activities. Its molecular formula is C9H12FNO2C_9H_{12}FNO_2 and it has a molecular weight of 185.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The structure of this compound features a phenolic ring substituted with a fluorine atom and an amino-alcohol side chain. The chirality at the amino group is crucial for its biological interactions.

PropertyValue
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
IUPAC NameThis compound
CAS Number1270045-32-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various signaling pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and survival. For instance, it may target phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells .
  • Modulation of Signaling Pathways : It can modulate pathways related to inflammation and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines:

  • Case Study : In a study involving breast cancer cell lines (MDA-MB-231), this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells .

Enzyme Interaction

The compound's ability to interact with biological macromolecules allows it to serve as a probe for studying enzyme mechanisms. Its structural features enable it to bind effectively with target enzymes, influencing their activity:

  • Research Findings : The interaction with specific receptors has been linked to alterations in cellular signaling that promote apoptosis and inhibit cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted.

Compound NameStructure FeaturesBiological Activity
4-(1-Amino-3-hydroxypropyl)-2-fluorophenolDifferent functional group positioningModerate inhibition of cancer cell growth
3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenolVariation in chiral configuration affecting activityLower anticancer efficacy compared to target compound
4-(4-Hydroxyphenyl)-5-fluorophenolLacks amino group; less interaction potentialMinimal biological activity

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

MTZMSHWWWQFRBU-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Origin of Product

United States

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